BenchChemオンラインストアへようこそ!

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Medicinal Chemistry Sulfonamide SAR Kinase Inhibitor Design

N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 670272-57-8) is a synthetic sulfonamide derivative with the molecular formula C₂₃H₂₅NO₆S and a molecular weight of 443.51 g/mol. The compound incorporates a 3,4-dimethoxyphenethylamine moiety linked via a sulfonamide bridge to a 4-(2-methoxyphenoxy)phenyl group, placing it within a broader class of N-phenethyl-benzenesulfonamides that have been investigated as kinase inhibitors, endothelin receptor antagonists, and anticancer agents.

Molecular Formula C23H25NO6S
Molecular Weight 443.51
CAS No. 670272-57-8
Cat. No. B2418795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide
CAS670272-57-8
Molecular FormulaC23H25NO6S
Molecular Weight443.51
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CCNS(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3OC)OC
InChIInChI=1S/C23H25NO6S/c1-27-20-6-4-5-7-22(20)30-18-9-11-19(12-10-18)31(25,26)24-15-14-17-8-13-21(28-2)23(16-17)29-3/h4-13,16,24H,14-15H2,1-3H3
InChIKeyHOZXKCLMFTXICZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 670272-57-8): Structural Features and Compound-Class Context for Procurement


N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 670272-57-8) is a synthetic sulfonamide derivative with the molecular formula C₂₃H₂₅NO₆S and a molecular weight of 443.51 g/mol [1]. The compound incorporates a 3,4-dimethoxyphenethylamine moiety linked via a sulfonamide bridge to a 4-(2-methoxyphenoxy)phenyl group, placing it within a broader class of N-phenethyl-benzenesulfonamides that have been investigated as kinase inhibitors, endothelin receptor antagonists, and anticancer agents [2]. The presence of three methoxy substituents and a diaryl ether linkage distinguishes this compound from simpler benzenesulfonamide analogs.

Why Generic Substitution Fails for N-(3,4-Dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 670272-57-8)


Within the N-phenethyl-benzenesulfonamide chemotype, minor structural modifications produce large shifts in target engagement and selectivity profiles. The 4-(2-methoxyphenoxy) substituent on the benzenesulfonamide ring of this compound introduces a hydrogen-bond-accepting diaryl ether motif absent from simpler N-(3,4-dimethoxyphenethyl)-benzenesulfonamide (CAS 77199-00-9), which lacks the phenoxy extension entirely [1]. Meanwhile, the 3,4-dimethoxyphenethyl amine portion distinguishes it from endothelin antagonist scaffolds such as bosentan, which employs a 4-(1,1-dimethylethyl) group on the sulfonamide ring and a pyrimidine-based amine [2]. These structural differences mean that in-class compounds cannot be interchanged without altering key pharmacophoric features that govern potency, selectivity, and physicochemical properties.

Quantitative Differentiation Evidence for N-(3,4-Dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 670272-57-8)


Structural Differentiation from N-(3,4-Dimethoxyphenethyl)benzenesulfonamide (CAS 77199-00-9) via 4-(2-Methoxyphenoxy) Extension

The target compound contains a 4-(2-methoxyphenoxy) substituent on the benzenesulfonamide phenyl ring, whereas the simpler analog N-(3,4-dimethoxyphenethyl)benzenesulfonamide (CAS 77199-00-9) bears only an unsubstituted phenyl ring. This structural difference adds 122.12 Da to the molecular weight (443.51 vs. 321.39 g/mol) [1] and introduces a diaryl ether moiety that can participate in π–π stacking and hydrogen-bonding interactions within kinase ATP-binding pockets, as demonstrated by docking studies on related 3,4-dimethoxyphenyl sulfonamide VEGFR-2 inhibitors [2].

Medicinal Chemistry Sulfonamide SAR Kinase Inhibitor Design

Differentiation from Bosentan (Endothelin Receptor Antagonist) via Absence of Pyrimidine and tert-Butyl Substituents

Bosentan (CAS 147536-97-8), a clinically approved dual endothelin receptor antagonist, shares a benzenesulfonamide core but differs fundamentally in substitution pattern: bosentan bears a 4-(1,1-dimethylethyl) group on the sulfonamide phenyl ring and a complex 2-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl amine, yielding a MW of 551.61 g/mol [1]. The target compound (MW 443.51 g/mol) replaces the pyrimidine arm with a simpler 3,4-dimethoxyphenethyl amine and the tert-butyl group with a 2-methoxyphenoxy group, producing a lower molecular weight scaffold with distinct hydrogen-bond donor/acceptor topology. Bosentan exhibits Ki = 6.5 nM for ETA and Ki = 340 nM for ETB receptors [2]; no endothelin receptor binding data are publicly available for the target compound.

Endothelin Antagonists Sulfonamide Selectivity Cardiovascular Pharmacology

Class-Level VEGFR-2 Inhibitory Potential Inferred from 3,4-Dimethoxyphenyl Sulfonamide Congeners

Although no VEGFR-2 IC₅₀ or cancer cell line GI₅₀ values have been published specifically for the target compound, the Ghorab et al. (2016) study evaluated a series of 3,4-dimethoxyphenyl-containing sulfonamides against HepG2, Daoy, HeLa, and HT-29 cancer cell lines via MTT assay, with dasatinib as a reference drug [1]. In that series, compounds Z-4-(3-(3,4-dimethoxyphenyl)-3-oxoprop-1-enylamino)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-benzenesulfonamide (compound 10) and the indazol-6-yl analog (compound 19) demonstrated VEGFR-2 inhibitory activity exceeding that of dasatinib. The target compound shares the 3,4-dimethoxyphenyl recognition element with these active congeners but differs in the sulfonamide N-substituent and the para-phenyl ether extension.

VEGFR-2 Inhibition Cancer Cell Cytotoxicity Sulfonamide SAR

Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. Simpler N-Phenethyl-benzenesulfonamides

The incorporation of three methoxy groups and a diaryl ether linkage in the target compound (C₂₃H₂₅NO₆S, MW 443.51) increases both hydrogen-bond acceptor count (6 vs. 4 oxygen atoms in the unsubstituted analog) and calculated lipophilicity relative to N-(3,4-dimethoxyphenethyl)benzenesulfonamide (C₁₆H₁₉NO₄S, MW 321.39) [1]. The SMILES string COC1=C(OC2=CC=C(S(=O)(NCCC3=CC(OC)=C(C=C3)OC)=O)C=C2)C=CC=C1 confirms the presence of a rotatable diaryl ether bond (6 rotatable bonds) vs. the simpler analog. These features are expected to modulate solubility, permeability, and metabolic stability in ways that cannot be replicated by procurement of des-phenoxy analogs.

Physicochemical Properties Drug-Likeness Permeability Prediction

Recommended Research and Procurement Application Scenarios for N-(3,4-Dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide (CAS 670272-57-8)


VEGFR-2 Kinase Inhibitor SAR Expansion

This compound is most rationally procured for structure–activity relationship (SAR) studies expanding upon the 3,4-dimethoxyphenyl sulfonamide VEGFR-2 inhibitor series reported by Ghorab et al. (2016) [1]. The target compound introduces a 4-(2-methoxyphenoxy)benzenesulfonamide core that is absent from the published compound set (compounds 3–19 in that study) and can be used to probe the tolerance of the VEGFR-2 ATP-binding site for extended aryl ether substituents. Procurement of the simpler N-(3,4-dimethoxyphenethyl)benzenesulfonamide would fail to test this vector.

Focused Screening Library Development for Kinase Profiling

The compound is suitable for inclusion in a focused kinase inhibitor screening library where the 3,4-dimethoxyphenethyl motif is desired for type II or type III kinase binding modes, and the 4-(2-methoxyphenoxy) extension provides additional contacts in the allosteric back pocket or solvent-exposed region. The structural differentiation from bosentan and simpler benzenesulfonamides supports library diversity [1][2].

Physicochemical Benchmarking and In Vitro ADME Profiling of Diaryl Ether Sulfonamides

The compound's combination of three methoxy groups, a sulfonamide linker, and a diaryl ether makes it a useful probe for correlating calculated descriptors (e.g., topological polar surface area, hydrogen-bond acceptor count) with experimental solubility, permeability, and microsomal stability. This application leverages the physicochemical differentiation established in Section 3, Evidence Item 4 [1].

Chemical Probe for Carbonic Anhydrase or Endothelin Receptor Screening Panels

Given the well-established sulfonamide zinc-binding motif in carbonic anhydrase inhibitors and the structural similarity to endothelin antagonist scaffolds, procurement is justified for broad-profiling panels against carbonic anhydrase isoforms (CA I, II, IX, XII) or endothelin receptors (ETA, ETB), where the 2-methoxyphenoxy substituent may confer isoform selectivity not achievable with simpler sulfonamides [1][2].

Quote Request

Request a Quote for N-(3,4-dimethoxyphenethyl)-4-(2-methoxyphenoxy)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.